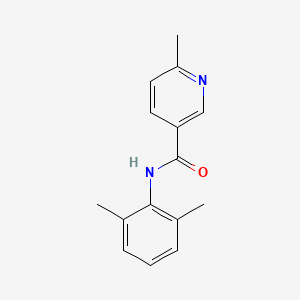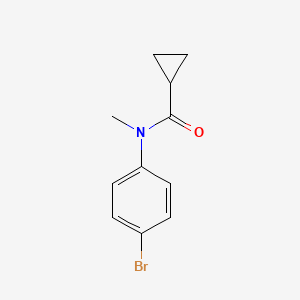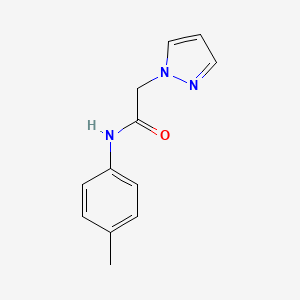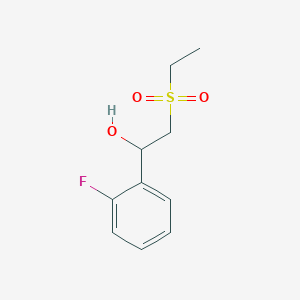![molecular formula C17H19BrN2O4 B6627478 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid](/img/structure/B6627478.png)
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid, also known as Boc-L-Pro-L-Phe(4-Br)-L-Pro-L-Pip-COOH, is a chemical compound used in scientific research. It is a peptide that has been synthesized for its potential use in drug development.
作用机制
The mechanism of action of 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can prevent the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes involved in cancer progression, as well as to have antimicrobial and antifungal properties. Additionally, it has been investigated for its potential use in drug delivery systems.
实验室实验的优点和局限性
One advantage of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties, which can be useful in studying the effects of these types of microorganisms on human health.
One limitation of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its potential for toxicity. As with any chemical compound, it is important to use caution when handling and working with this peptide.
未来方向
There are several potential future directions for research involving 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH. One area of interest is its potential use in drug delivery systems. Additionally, further investigation into the peptide's antimicrobial and antifungal properties could lead to the development of new treatments for infections caused by these types of microorganisms. Finally, continued research into the mechanisms of action of the peptide could provide insight into the progression of diseases such as cancer.
合成方法
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids until the desired peptide sequence is obtained. After the peptide chain is complete, the final product is cleaved from the solid support and purified.
科学研究应用
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been used in scientific research for its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of enzymes involved in the progression of cancer and other diseases. Additionally, it has been investigated for its potential use in drug delivery systems.
属性
IUPAC Name |
1-[1-(2-bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c18-12-5-1-2-6-13(12)20-10-8-11(16(20)22)15(21)19-9-4-3-7-14(19)17(23)24/h1-2,5-6,11,14H,3-4,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVMMPKZVRVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2CCN(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)




![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)

![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[2-(3-hydroxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6627469.png)
![2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone](/img/structure/B6627472.png)
![[3-[2-(Furan-2-yl)-2-hydroxyethyl]morpholin-4-yl]-[4-(5-methyl-3,4-dihydropyrazol-2-yl)phenyl]methanone](/img/structure/B6627484.png)